molecular formula C18H36N4O11 B10765746 Kanamycin A (sulfate)

Kanamycin A (sulfate)

Cat. No.: B10765746
M. Wt: 484.5 g/mol
InChI Key: SBUJHOSQTJFQJX-MMBTZOPTSA-N
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Description

Kanamycin A (sulfate) is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is primarily used to treat severe bacterial infections and tuberculosis. Kanamycin A works by inhibiting protein synthesis in bacteria, making it effective against a wide range of gram-negative and some gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanamycin A is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The sulfate form is obtained by reacting kanamycin A with sulfuric acid .

Industrial Production Methods: Industrial production of kanamycin A involves large-scale fermentation using optimized strains of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify kanamycin A. The final product is then converted to its sulfate form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Kanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the antibiotic for enhanced activity or reduced toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties. For example, acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid results in the formation of amikacin, a derivative with enhanced activity against resistant bacterial strains .

Scientific Research Applications

Kanamycin A (sulfate) has a wide range of applications in scientific research:

Mechanism of Action

Kanamycin A exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the alignment of transfer RNA and messenger RNA, leading to the incorporation of incorrect amino acids into the growing peptide chain. As a result, nonfunctional proteins are produced, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Kanamycin A remains a valuable antibiotic in the treatment of severe infections, particularly in cases where other antibiotics are ineffective. Its unique properties and broad spectrum of activity make it a critical tool in both clinical and research settings.

Properties

Molecular Formula

C18H36N4O11

Molecular Weight

484.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?/m1/s1

InChI Key

SBUJHOSQTJFQJX-MMBTZOPTSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

Origin of Product

United States

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